molecular formula C4H10N2O2 B1373205 2-aminooxy-N,N-dimethylacetamide CAS No. 138224-86-9

2-aminooxy-N,N-dimethylacetamide

Cat. No. B1373205
CAS RN: 138224-86-9
M. Wt: 118.13 g/mol
InChI Key: TVEFEFAEGQGTCE-UHFFFAOYSA-N
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Description

2-aminooxy-N,N-dimethylacetamide is a chemical compound with the molecular weight of 118.14 . It is a liquid at room temperature . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Scientific Research Applications

Protein Crosslinking in Biochemistry

2-(aminooxy)-N,N-dimethylacetamide: is utilized in biochemistry for protein crosslinking. It reacts with carbonyl groups, particularly aldehydes, on glycoproteins and other polysaccharides to form stable linkages. This is particularly useful in studying protein-protein interactions and protein complex formations .

Glycoprotein Labeling

In the field of molecular biology, this compound is used for labeling glycoproteins. By oxidizing sugar groups on glycoproteins to aldehydes, 2-(aminooxy)-N,N-dimethylacetamide can be targeted to these sites, allowing for specific labeling of these proteins .

Carbohydrate Modification

The compound finds application in carbohydrate modification. It is used to create target sites for conjugation on antibodies, particularly in the Fc region, which does not interfere with the antigen-binding sites. This ensures that antibody function remains intact after labeling or crosslinking .

Organic Synthesis

In organic chemistry, 2-(aminooxy)-N,N-dimethylacetamide serves as a reagent for facilitating organic synthesis. It is involved in the formation of peptide bonds and can be used in the synthesis of various organic compounds.

Drug Discovery

This compound is also significant in drug discovery. It aids in the identification and development of new pharmaceuticals by acting as a building block for the synthesis of potential drug candidates.

Peroxisome Proliferator-Activated Receptor (PPAR) Research

2-(aminooxy)-N,N-dimethylacetamide: is involved in the synthesis of compounds for selective activation of human PPARα. This has implications for treating metabolic syndrome, impacting conditions like dyslipidemia, obesity, and diabetes.

Dual PPARα/Delta Agonists

It is also used in the development of dual agonists for PPARα and delta, relevant for metabolic syndrome treatment. The structure-activity relationships of these compounds are crucial for their transactivation potency.

Nonpolar and Aqueous Oximation Reactions

The compound is used to functionalize monolayer-protected gold clusters for nonpolar and aqueous oximation reactions. This has applications in materials science and nanotechnology .

Safety and Hazards

2-aminooxy-N,N-dimethylacetamide is classified as a dangerous substance according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals . It has hazard statements H302, H312, H315, H318, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-aminooxy-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEFEFAEGQGTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(aminooxy)-N,N-dimethylacetamide function as a transient directing group in this specific reaction?

A1: While the research paper [] doesn't delve into the detailed mechanism, it highlights that 2-(aminooxy)-N,N-dimethylacetamide acts as a TDG by temporarily coordinating with both the palladium catalyst and the aliphatic ketone substrate. This coordination brings the reactive sites into close proximity, facilitating the β-C(sp3)-H arylation. After the arylation, the 2-(aminooxy)-N,N-dimethylacetamide group detaches from the product, hence the term "transient." This ability to direct the reaction while subsequently leaving the product makes it a valuable tool in organic synthesis.

Q2: What are the advantages of using 2-(aminooxy)-N,N-dimethylacetamide as a TDG compared to other directing groups for this type of reaction?

A2: The research paper [] specifically points out the "remarkable directing ability" of 2-(aminooxy)-N,N-dimethylacetamide, leading to "arylated products in moderate to good yields." While a direct comparison with other directing groups is not provided in this study, the paper emphasizes the novelty of this TDG and its effectiveness in facilitating the challenging β-C(sp3)-H arylation of aliphatic ketones. Further research is needed to fully elucidate its advantages over existing alternatives.

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